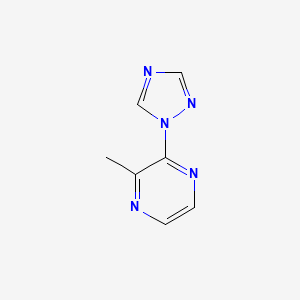

![molecular formula C23H21N3O6S B2617310 2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate CAS No. 1040665-03-9](/img/structure/B2617310.png)

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

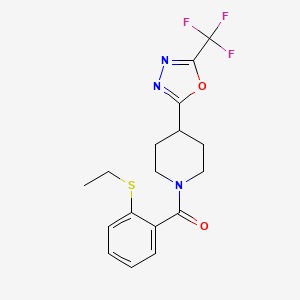

Molecular Structure Analysis

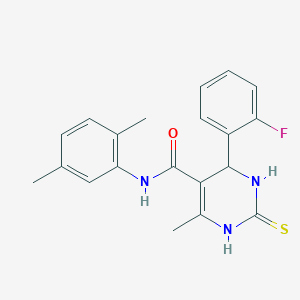

The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a 2-oxoethyl group, a 1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group, and a benzoate group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Physical And Chemical Properties Analysis

The compound is a dark yellow powder with a melting point of 149–151 °C . It has an IR (KBr disk) of νcm −1 1154, 1297 (SO 2), 1675 (C=O), 3361 (NH), and LC-MS (ESI) m/z: 318 ([M-H] −, 100) .Wissenschaftliche Forschungsanwendungen

Anticancer Application

Scientific Field

Oncology

Application Summary

The compound’s efficacy as an anticancer agent has been investigated, particularly its ability to inhibit cancer cell growth.

Methods of Application

Cancer cell lines are treated with the compound, and its effects on cell viability, proliferation, and apoptosis are measured. Techniques like MTT assays, flow cytometry, and Western blotting are employed.

Results Summary

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been found to exhibit anticancer activities. For instance, certain derivatives have shown activity against breast cancer cell lines with IC50 values in the low micromolar range .

AMPA Receptor Modulation

Scientific Field

Neuropharmacology

Application Summary

AMPA receptors are involved in fast synaptic transmission in the CNS. Modulating these receptors can have therapeutic implications for neurological disorders.

Methods of Application

Electrophysiological techniques like patch-clamp recordings are used to assess the compound’s effect on AMPA receptor-mediated currents in neurons.

Results Summary

A study reported the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides as positive allosteric modulators of AMPA receptors, with one derivative showing high activity .

KATP Channel Activation

Scientific Field

Cardiovascular Pharmacology

Application Summary

KATP channels play a crucial role in cardiovascular protection. The compound’s ability to activate these channels could be beneficial in ischemic conditions.

Methods of Application

Isolated heart models or vascular smooth muscle cells are used to test the compound’s effect on KATP channel activity, often measured by changes in membrane potential.

Results Summary

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been linked to KATP channel activation, which is promising for the development of cardioprotective drugs .

Organic Synthesis Application

Scientific Field

Organic Chemistry

Application Summary

The compound’s utility in organic synthesis, particularly in transformations involving pinacol boronic esters, is noteworthy. It can be used in formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application

The compound could be employed in a catalytic protodeboronation process using a radical approach, paired with Matteson–CH2–homologation.

Results Summary

While specific data for this compound is not available, the described method represents a valuable transformation in organic synthesis, potentially applicable to complex molecules like Δ8-THC and cholesterol .

Antiviral Application

Scientific Field

Virology

Application Summary

Investigating the compound’s antiviral properties could lead to new treatments for viral infections.

Methods of Application

Viral replication assays would be used to assess the compound’s efficacy in inhibiting the life cycle of various viruses.

Results Summary

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of this compound’s structure, has been associated with antiviral activities .

Gastroprotective Application

Scientific Field

Gastroenterology

Application Summary

The compound’s gastroprotective effects could be beneficial in treating ulcers and other gastrointestinal disorders.

Methods of Application

Animal models of gastric ulcers would be treated with the compound, and its effects on ulcer healing would be monitored.

Results Summary

Compounds with the benzothiadiazine dioxide scaffold have been reported to have gastroprotective properties .

Anti-Asthmatic Application

Scientific Field

Pulmonology

Application Summary

Exploring the compound’s anti-asthmatic effects could lead to new therapies for asthma.

Methods of Application

Bronchoconstriction models in animals would be used to assess the compound’s ability to alleviate asthma symptoms.

Results Summary

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been linked to bronchodilatory activities, which could extend to this compound .

Diuretic Application

Scientific Field

Nephrology

Application Summary

The diuretic action of the compound could be utilized in conditions where the removal of excess fluid is necessary.

Methods of Application

Diuretic efficacy would be evaluated in animal models by measuring urine output after administration of the compound.

Results Summary

Related structures have demonstrated diuretic effects, indicating that this compound might also serve as a diuretic agent .

These additional applications highlight the compound’s potential versatility across various fields of scientific research. It’s important to note that while the 1,2,4-benzothiadiazine-1,1-dioxide ring system has been associated with these activities, specific studies on this particular compound would be necessary to confirm its efficacy and safety in these applications .

Eigenschaften

IUPAC Name |

[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRXVFTBGMTBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)

![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)